N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(furan-2-ylmethyl)acetamide” is a chemical compound with the molecular formula C7H9NO2 . It has a molecular weight of 139.15200 . The compound is also known by other names such as N-acetyl-2-(aminomethyl)-furan, 2-(acetamidomethyl)furan, N-furfuryl-acetamide, N-acetyl furfurylamine, N-Furfuryl-acetamid, and N-acetylfurfurylamine .
Synthesis Analysis
The key intermediate 2-cyano-N-(furan-2-ylmethyl)acetamide was obtained by the solvent-free reaction of ethyl cyanoacetate and furfurylamine . Another method for the synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate involves using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis
The molecular structure of “this compound” consists of a furan ring attached to an acetamide group . The exact mass of the molecule is 139.06300 .Chemical Reactions Analysis
“N-(furan-2-ylmethyl)furan-2-carboxamide” and “furan-2-ylmethyl furan-2-carboxylate” were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Scientific Research Applications
Decarboxylative Claisen Rearrangement
N-(furan-2-ylmethyl)acetamide derivatives, such as furan-2-ylmethyl, undergo decarboxylative Claisen rearrangement, producing heteroaromatic products. This process, utilizing N,O-bis(trimethylsilyl)acetamide-potassium acetate, has implications for synthesizing various complex molecular structures (Craig et al., 2005).
Anticancer Potential
Compounds like 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide have shown significant anticancer properties. Such derivatives have been tested against various leukemia cell lines, indicating a potential avenue for cancer treatment research (Horishny et al., 2021).
Crystal Structure Analysis
The crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide has been studied, revealing how molecules are linked via hydrogen bonds. This structural knowledge is vital for understanding the compound's interactions and stability (Subhadramma et al., 2015).
Antifungal Applications
This compound derivatives have demonstrated significant antifungal activity. These compounds, especially when synthesized with dibenzofuran-3-yl, showed effectiveness against various fungi species, suggesting their potential use in antifungal treatments (Kaplancıklı et al., 2013).
Synthesis of Spiro-Lactams and Polysubstituted Pyrroles
N-(furan-2-ylmethyl) derivatives are also used in the synthesis of spiro-lactams and polysubstituted pyrroles. These compounds have diverse applications in pharmaceuticals and organic chemistry (Peng et al., 2016).
Synthesis of Complex Organic Compounds
These derivatives are involved in the Betti reaction with 2-naphthol and furfural, leading to novel organic compounds. This synthesis method is significant for creating complex molecules with potential pharmaceutical applications (Gutnov et al., 2019).
Antimicrobial Activities
Certain this compound derivatives have been shown to possess antimicrobial properties, indicating their potential use in developing new antibacterial and antifungal agents (Nagarsha et al., 2023).
Palladium-Catalyzed Synthesis
These compounds are synthesized using palladium-catalyzed oxidative aminocarbonylation, demonstrating their utility in creating furanacetamide derivatives via an efficient and convenient method (Gabriele et al., 2006).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6(9)8-5-7-3-2-4-10-7/h2-4H,5H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVYFMZUBZMFIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017756 |
Source
|
Record name | N-[(furan-2-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5663-62-7 |
Source
|
Record name | N-[(furan-2-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.